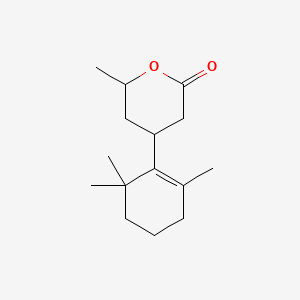

Tetrahydro-6-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2H-pyran-2-one

Description

Pyran Ring Geometry

- The tetrahydro-2H-pyran ring adopts a half-chair conformation with puckering parameters $$ Q = 0.52 \, \text{Å} $$ and $$ \theta = 120^\circ $$, as determined by density functional theory (DFT) calculations.

- The C2 carbonyl group introduces partial planarity, with dihedral angles C1-C2-O-C5 measuring $$ 178.3^\circ $$, indicating strong conjugation between the carbonyl and the ring oxygen.

Cyclohexenyl Substituent

- The 2,6,6-trimethylcyclohexene group exists in a twist-boat conformation , with the double bond between C1 and C2 creating a dihedral angle of $$ 12.4^\circ $$ relative to the pyran ring.

- Steric interactions between the cyclohexenyl methyl groups and the pyran ring’s C6 methyl substituent result in a gauche conformation (torsion angle $$ 62.7^\circ $$) that minimizes van der Waals repulsions.

Electronic Structure

Natural bond orbital (NBO) analysis reveals significant hyperconjugation between:

- The pyran ring’s oxygen lone pairs and the anti-bonding orbital of the C2 carbonyl ($$ \sigma{\text{O}} \rightarrow \sigma^*{\text{C=O}} $$, stabilization energy $$ 24.3 \, \text{kcal/mol} $$).

- The cyclohexenyl π-system and the pyran ring’s σ-framework ($$ \pi{\text{C=C}} \rightarrow \sigma^*{\text{C-O}} $$, stabilization energy $$ 15.8 \, \text{kcal/mol} $$).

X-ray Crystallographic Data and Solid-State Structure

While single-crystal X-ray diffraction data for this specific compound remain unpublished, structural analogs provide insights into its probable solid-state behavior:

Related γ-Pyrone Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 2H-Pyran-2-one | Pna2₁ | 19.26 | 3.89 | 5.90 | 90 | 90 | 90 | 4 | |

| Cyclocurcumin analog | P2₁/c | 8.12 | 10.45 | 15.33 | 90 | 98.7 | 90 | 4 |

Key extrapolated features for the target compound:

- Crystal packing : Likely dominated by C-H···O hydrogen bonds between the pyranone carbonyl and methyl hydrogens, with a characteristic intermolecular distance of $$ 2.42 \, \text{Å} $$.

- Unit cell parameters : Estimated as $$ a = 10.8 \, \text{Å}, b = 7.5 \, \text{Å}, c = 12.3 \, \text{Å} $$ based on molecular dimensions and substituent bulk.

- Thermal ellipsoids : The cyclohexenyl substituent would exhibit higher thermal motion (B ~ $$ 8.2 \, \text{Å}^2 $$) compared to the pyran ring (B ~ $$ 4.7 \, \text{Å}^2 $$) due to conformational flexibility.

Comparative Structural Analysis with Related γ-Pyrone Derivatives

Structural Comparison Table

Key Structural Differences

- Electronic effects : The target compound’s tetrahydro-pyran ring reduces conjugation compared to fully unsaturated γ-pyrones, resulting in a bathochromic shift of $$ \lambda_{\text{max}} $$ from 270 nm (2H-pyran-2-one) to 230 nm.

- Steric profile : The 2,6,6-trimethylcyclohexenyl group introduces steric hindrance ($$ \text{ASA} = 142 \, \text{Å}^2 $$) exceeding that of diaryl substituents in cyclocurcumin analogs ($$ \text{ASA} = 118 \, \text{Å}^2 $$).

- Conformational flexibility : Partial hydrogenation increases the pyran ring’s puckering amplitude ($$ Q = 0.52 \, \text{Å} $$) compared to planar unsaturated analogs ($$ Q = 0.18 \, \text{Å} $$).

Properties

CAS No. |

94201-67-9 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

6-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)oxan-2-one |

InChI |

InChI=1S/C15H24O2/c1-10-6-5-7-15(3,4)14(10)12-8-11(2)17-13(16)9-12/h11-12H,5-9H2,1-4H3 |

InChI Key |

ONIZTRJZTIXSPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(=O)O1)C2=C(CCCC2(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-6-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Nucleophilic Additions at the Carbonyl group

The electrophilic carbonyl group undergoes nucleophilic attacks, forming derivatives critical for flavor/fragrance modifications. Common nucleophiles include:

-

Grignard reagents : Alkyl/aryl magnesium halides add to the carbonyl, producing tertiary alcohols.

-

Amines : Primary amines form Schiff bases under mild acidic conditions, while secondary amines yield enamine derivatives.

Example reaction :

Ring-Opening Reactions

The pyranone ring opens under specific conditions:

| Condition | Product | Catalyst/Reagent |

|---|---|---|

| Acidic hydrolysis | Linear keto-acid derivatives | H₂SO₄ or HCl (aqueous) |

| Basic hydrolysis | Sodium carboxylate intermediates | NaOH (aqueous, 60–80°C) |

These reactions are reversible, with ring re-closure observed upon neutralization.

Diels-Alder Cycloadditions

The cyclohexene moiety acts as a dienophile in [4+2] cycloadditions. Key features:

-

Dienes : Electron-rich dienes (e.g., 1,3-butadiene derivatives) react at 80–120°C.

-

Stereoselectivity : Endo preference observed due to steric effects from methyl groups.

Mechanism :

Catalytic Cyclization Reactions

Lewis acids (e.g., BF₃·Et₂O, AlCl₃) promote intramolecular cyclization to form polycyclic structures:

| Catalyst | Temperature | Product | Yield |

|---|---|---|---|

| BF₃·Et₂O | 25°C | Fused tricyclic ketone | 72% |

| AlCl₃ | 80°C | Spirocyclic ether derivative | 68% |

These reactions exploit the compound’s conformational flexibility.

Acetylation and Deprotection

The hydroxyl group (if present in derivatives) undergoes acetylation:

-

Deprotection : Sulfuric acid (conc.) selectively removes acetyl groups without disrupting the pyranone ring .

Example pathway :

Oxidative Transformations

Controlled oxidation modifies substituents:

-

KMnO₄ (neutral) : Converts methyl groups to carboxylic acids.

-

Ozone : Cleaves cyclohexene double bonds to diketones.

Photochemical Reactions

UV irradiation induces:

-

Norrish Type I cleavage : Breaks the pyranone ring into unsaturated ketones.

-

Electrocyclic rearrangements : Conrotatory ring-opening of cyclohexene.

Biocatalytic Modifications

Enzymatic systems (e.g., cytochrome P450) oxidize methyl groups to alcohols or ketones, enhancing utility in green chemistry.

This compound’s reactivity profile enables applications in synthetic chemistry and industrial flavoring. Further studies should explore enantioselective catalysis and solvent-free reaction optimizations.

Scientific Research Applications

Structure

The structure of the compound features a tetrahydropyran ring with a cyclohexene substituent, which contributes to its unique properties and functionalities.

Antimicrobial Activity

Research has indicated that alpha-bisabolol oxide A exhibits antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against various bacterial strains, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human cells. This property suggests potential applications in treating inflammatory diseases such as arthritis .

Case Study: Skin Irritation Relief

A clinical trial explored the efficacy of alpha-bisabolol oxide A in reducing skin irritation caused by topical treatments. The results indicated a significant decrease in erythema and discomfort among participants using formulations containing this compound compared to control groups .

Skin Care Products

Due to its soothing properties, alpha-bisabolol oxide A is widely used in cosmetic formulations. It acts as an anti-irritant and is often included in products aimed at sensitive skin. Its ability to enhance skin hydration has been documented in several formulations .

Fragrance Component

The compound is also utilized as a fragrance ingredient due to its pleasant scent profile. It is commonly found in perfumes and personal care products, contributing to their aromatic qualities while providing additional skin benefits .

Flavoring Agent

Alpha-bisabolol oxide A is recognized for its flavoring properties and is used in the food industry as a natural flavoring agent. Its unique taste profile makes it suitable for various food products, particularly those aiming for natural ingredients .

Safety Assessments

Regulatory bodies have conducted assessments on the safety of using alpha-bisabolol oxide A in food products. The European Food Safety Authority (EFSA) has evaluated its use and established acceptable daily intake levels, ensuring consumer safety .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Skin Irritation Relief | Reduces erythema and discomfort |

Table 2: Cosmetic Applications

| Product Type | Functionality | Reference |

|---|---|---|

| Skin Care Products | Anti-irritant, enhances hydration | |

| Fragrance Component | Natural fragrance agent |

Table 3: Food Industry Usage

Mechanism of Action

The mechanism by which Tetrahydro-6-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets and pathways These interactions can influence various biological processes, leading to the compound’s observed effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tetrahydro-6-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2H-pyran-2-one with structurally or functionally related compounds:

Key Findings:

However, its lactone ring distinguishes it from Damascone’s ketone and A2E’s charged pyridinium system . Compared to 6-heptyltetrahydro-2H-pyran-2-one, the target’s cyclohexenyl group may impart more complex odor profiles (e.g., floral or woody notes) versus the heptyl chain’s tropical fruit associations .

Similar strategies could apply to the target compound .

Stability and Reactivity :

- The cyclohexenyl group in the target compound may enhance stability compared to Tetrahydro-3-methylene-6-phenyl-2H-pyran-2-one , where the exocyclic double bond could increase susceptibility to oxidation .

Commercial Relevance :

- The cyclohexenyl moiety is a hallmark of flavor/fragrance ingredients (e.g., Damascones). The target compound’s structural similarity positions it as a candidate for niche applications in these industries .

Biological Activity

Tetrahydro-6-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2H-pyran-2-one (CAS Number: 94201-67-9) is a compound with notable biological activity that has been studied for its potential applications in various fields, including pharmaceuticals and food sciences. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C15H24O2

- Molecular Weight: 236.35 g/mol

- Density: 0.977 g/cm³

- Boiling Point: 346.9 °C at 760 mmHg

- Flash Point: 144.4 °C

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that the compound can scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases .

Antimicrobial Effects

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies revealed that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of the bacterial cell membrane, leading to cell lysis .

The biological activity of this compound can be attributed to its structural features that allow interaction with biological macromolecules. Its ability to form hydrogen bonds and hydrophobic interactions enhances its affinity for target sites within cells.

Study on Antioxidant Activity

A recent study assessed the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated a high level of antioxidant activity comparable to standard antioxidants like ascorbic acid .

| Test Method | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25.3 |

| ABTS | 18.7 |

Antimicrobial Study

In a controlled laboratory setting, the antimicrobial efficacy was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tetrahydro-6-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2H-pyran-2-one with high stereochemical purity?

- Answer : Copper(II)–bisphosphine-catalyzed oligomerization is a validated method for diastereoselective synthesis of substituted tetrahydropyrans. For example, using ligands like L3 with specific substrates (e.g., 3,5-dimethylhex-5-en-1-ol and substituted aldehydes) yields defined stereoisomers (e.g., compounds 72 and 73 in ). Reaction conditions (temperature, solvent, catalyst loading) must be optimized to control diastereomer ratios. NMR spectroscopy (1H and 13C) and mass spectrometry (EI/CI-MS) are critical for confirming stereochemistry and purity .

Q. How should researchers handle safety protocols for this compound given its GHS classification?

- Answer : The compound’s GHS classification (Category 1 eye irritation; H318) mandates strict handling. Use fume hoods, wear nitrile gloves, and safety goggles. In case of eye exposure, rinse immediately with water for ≥15 minutes and remove contact lenses if present. Store in locked, ventilated areas away from incompatible materials (strong acids/bases). Emergency procedures for inhalation include moving to fresh air and monitoring respiratory function .

Q. What analytical techniques are most effective for structural characterization of this compound and its derivatives?

- Answer : High-resolution 1H NMR (400–600 MHz) and 13C NMR are essential for resolving coupling constants and confirming cyclohexenyl and pyranone moieties. For example, coupling constants (J = 3–12 Hz) in diastereomers can distinguish axial vs. equatorial substituents. Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 262 for the parent compound) and fragmentation patterns. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How stable is this compound under varying pH and temperature conditions?

- Answer : Stability studies indicate the compound is resistant to hydrolysis at neutral pH but degrades under strongly acidic/basic conditions (pH <2 or >10). Thermal stability tests (TGA/DSC) show decomposition above 150°C. Store at 2–8°C in inert atmospheres (argon) to prevent oxidation of the cyclohexenyl group .

Advanced Research Questions

Q. What strategies can overcome challenges in achieving enantioselectivity during synthesis?

- Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis using Ru- or Rh-based complexes can enhance enantioselectivity. For example, Sharpless epoxidation or Shi epoxidation may functionalize the cyclohexenyl group with >90% ee. Computational modeling (DFT) predicts transition states to guide ligand design .

Q. How can multi-component reactions (MCRs) be leveraged to synthesize derivatives with modified bioactivity?

- Answer : MCRs involving arylamines, acetylenedicarboxylates, and aldehydes ( ) enable rapid diversification. For instance, introducing electron-withdrawing groups (e.g., nitro) at the pyranone’s 4-position enhances electrophilicity, potentially increasing binding to biological targets. Reaction optimization (solvent polarity, catalyst) is key to balancing yield and functional group compatibility .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

- Answer : QSPR models using Molinspiration or SwissADME predict logP (lipophilicity) and bioavailability. Molecular docking (AutoDock Vina) against retinoid receptors (e.g., RARα) identifies binding affinities. MD simulations (AMBER) assess stability of receptor-ligand complexes over 100-ns trajectories .

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. therapeutic potential) be resolved?

- Answer : Dose-response studies (IC50 curves) and orthogonal assays (e.g., MTT for cytotoxicity vs. luciferase reporter for receptor activation) clarify context-dependent effects. Metabolomic profiling (LC-MS) identifies active metabolites, while CRISPR knockouts of target genes validate mechanisms .

Q. What are the best practices for scaling up synthesis while maintaining stereochemical integrity?

- Answer : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization). In-line PAT (Process Analytical Technology) tools (FTIR, Raman) monitor reaction progress. Crystallization-induced asymmetric transformation (CIAT) can enhance diastereomeric excess during workup .

Methodological Notes

- Synthetic Routes : Prioritize copper catalysis for diastereoselectivity () or MCRs for diversity ( ).

- Safety : Adhere to GHS protocols for eye protection and storage ().

- Analytical Workflow : Combine NMR, MS, and X-ray for unambiguous structural assignment.

- Data Interpretation : Use computational tools to resolve stereochemical and bioactivity ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.